molecular formula C8H3F2NO B11718271 4,5-Difluoro-2-formylbenzonitrile

4,5-Difluoro-2-formylbenzonitrile

Cat. No.: B11718271
M. Wt: 167.11 g/mol
InChI Key: FXBCAPHCPOOUMO-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 4 and 5 positions, and a formyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-formylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-formylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4,5-Difluoro-2-carboxybenzonitrile.

    Reduction: 4,5-Difluoro-2-formylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Difluoro-2-formylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorinated analogs of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-formylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and nitrile groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoro-4-formylbenzonitrile: Similar structure but with different substitution pattern.

    3,5-Difluoro-4-formylbenzonitrile: Another isomer with fluorine atoms at different positions.

    4-Formylbenzonitrile: Lacks the fluorine atoms, leading to different chemical properties.

Uniqueness

4,5-Difluoro-2-formylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the formyl group. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H3F2NO

Molecular Weight

167.11 g/mol

IUPAC Name

4,5-difluoro-2-formylbenzonitrile

InChI

InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H

InChI Key

FXBCAPHCPOOUMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)C#N)C=O

Origin of Product

United States

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